Product packaging for Imidazo[1,5-A]pyridine-3-ethanamine(Cat. No.:CAS No. 792128-14-4)

Imidazo[1,5-A]pyridine-3-ethanamine

Cat. No.: B3057319
CAS No.: 792128-14-4
M. Wt: 161.2 g/mol
InChI Key: BXQYDJCQKZDDDU-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,5-A]pyridine (B1214698) Scaffold in Heterocyclic Chemistry

The imidazo[1,5-a]pyridine scaffold is a noteworthy class of nitrogen-containing fused heterocyclic compounds that has garnered substantial attention in various domains of chemical research. researchgate.netrsc.org Its significance stems from a unique combination of structural rigidity, electronic properties, and the capacity for diverse functionalization. This versatile framework is a key structural component in a multitude of compounds, ranging from pharmaceuticals and agrochemicals to materials science applications. rsc.org

In the realm of medicinal chemistry, the imidazo[1,5-a]pyridine core is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the discovery of new therapeutic agents. ukzn.ac.za Derivatives of this scaffold have been investigated for a wide array of biological activities. For instance, certain imidazo[1,5-a]pyridine derivatives have shown potential as inverse agonists for the retinoic acid receptor-related orphan receptor c (RORc), a promising target for autoimmune diseases. nih.gov Furthermore, the scaffold is present in compounds explored for their anti-inflammatory, anticancer, and antimicrobial properties. nih.gov The structural and electronic diversity of the imidazo[1,5-a]pyridine system allows for the fine-tuning of pharmacological profiles, making it an attractive starting point for drug design and development. nih.gov

Beyond its medicinal applications, the imidazo[1,5-a]pyridine core is also of great interest in materials science and coordination chemistry. Its derivatives have been utilized as fluorescent probes and are known for their unique photophysical properties, including large Stokes shifts, which are beneficial in applications such as organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgrsc.orgmdpi.com The nitrogen atoms in the heterocyclic system also make it an effective ligand for coordinating with metal ions, leading to the formation of novel complexes with potential catalytic or biological activities. researchgate.netrsc.org The ability to functionalize the scaffold at various positions allows for the systematic modulation of its electronic and photophysical properties. rsc.org

Historical Context of Imidazo[1,5-A]pyridine Derivatization Studies

The synthesis of the imidazo[1,5-a]pyridine ring system has been a subject of chemical exploration for many decades, with a variety of synthetic methodologies being developed over time. rsc.org The historical development of derivatization strategies has been driven by the desire to access novel compounds with diverse chemical and biological properties.

Early synthetic routes to imidazo[1,5-a]pyridines often relied on classical cyclization reactions. These methods typically involved the construction of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) derivative. A common historical approach is the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic reagents. ukzn.ac.za Over the years, these methods have been refined to improve yields, expand substrate scope, and introduce a wider range of functional groups onto the scaffold.

More recent advancements in synthetic organic chemistry have provided more sophisticated and efficient ways to construct and derivatize the imidazo[1,5-a]pyridine core. These include transition-metal-catalyzed cross-coupling reactions, which allow for the precise introduction of substituents at various positions on the ring system. rsc.org Metal-free synthetic approaches have also gained prominence, offering more environmentally benign alternatives. organic-chemistry.org For instance, iodine-mediated sp3 C-H amination has been utilized for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org

The derivatization at the 3-position of the imidazo[1,5-a]pyridine ring has been a consistent area of interest, as modifications at this site can significantly influence the molecule's properties. Various strategies have been reported for introducing substituents at this position, including the use of triphosgene (B27547) or thiophosgene (B130339) in reactions with 2-aminomethyl-pyridines to yield 3-substituted imidazo[1,5-a]pyridine derivatives. lew.ro The development of one-pot and multi-component reactions has further streamlined the synthesis of complex imidazo[1,5-a]pyridine derivatives. organic-chemistry.org

The timeline below highlights some of the key developments in the synthesis and derivatization of the imidazo[1,5-a]pyridine scaffold.

PeriodKey Developments
Early to Mid-20th Century Foundational work on the synthesis of fused heterocyclic systems, including initial reports on imidazopyridine synthesis.
Late 20th Century Development of more reliable cyclocondensation reactions for the synthesis of the imidazo[1,5-a]pyridine core. Exploration of the scaffold's potential in medicinal chemistry.
Early 21st Century Application of modern synthetic methods, including transition-metal catalysis, to the derivatization of imidazo[1,5-a]pyridines. rsc.orgorganic-chemistry.org
Recent Years Focus on developing more efficient, atom-economical, and environmentally friendly synthetic routes. rsc.orgorganic-chemistry.org Exploration of the scaffold in materials science and as ligands for catalysis. rsc.org

This timeline provides a general overview and is not exhaustive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B3057319 Imidazo[1,5-A]pyridine-3-ethanamine CAS No. 792128-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[1,5-a]pyridin-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-4-9-11-7-8-3-1-2-6-12(8)9/h1-3,6-7H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQYDJCQKZDDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651619
Record name 2-(Imidazo[1,5-a]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792128-14-4
Record name 2-(Imidazo[1,5-a]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Imidazo 1,5 a Pyridine 3 Ethanamine and Analogous Structures

Cyclocondensation Reaction Pathways

Cyclocondensation reactions are a cornerstone in the synthesis of imidazo[1,5-a]pyridines, typically involving the reaction of a 2-(aminomethyl)pyridine precursor with a suitable electrophilic partner to construct the fused imidazole (B134444) ring. nih.govbeilstein-journals.org

Vilsmeier-type Cyclizations and Variants

Traditional Vilsmeier-type cyclizations of N-2-pyridylmethyl amides represent a classical approach to the imidazo[1,5-a]pyridine (B1214698) core. lew.ro This reaction typically involves the use of a Vilsmeier reagent, such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to effect the cyclization and dehydration of the amide substrate. rsc.orgresearchgate.net

Cyclizations Utilizing N-2-Pyridylmethyl Thioamides with Diverse Reagents

N-2-pyridylmethyl thioamides serve as versatile precursors for imidazo[1,5-a]pyridine synthesis. nih.govbeilstein-journals.org Their cyclization can be promoted by a variety of reagents. For instance, the reaction of N-2-pyridylmethyl thioamides with iodine in the presence of pyridine (B92270) in tetrahydrofuran (B95107) (THF) has been shown to produce imidazo[1,5-a]pyridines in good yields, ranging from 59% to 95% depending on the substituents. ukzn.ac.za Other reagents that have been successfully employed for the cyclization of these thioamides include dicyclohexylcarbodiimide (B1669883) and mercury(II) acetate. lew.ro

Condensation of 2-(Aminomethyl)pyridines with Electrophilically Activated Nitroalkanes

A novel and efficient method for the synthesis of imidazo[1,5-a]pyridines involves the cyclization of 2-(aminomethyl)pyridines (also known as 2-picolylamines) with nitroalkanes that have been electrophilically activated. nih.govbeilstein-journals.orgnih.gov This reaction is typically carried out in a medium of polyphosphoric acid (PPA) containing phosphorous acid. nih.govbeilstein-journals.orgnih.gov The proposed mechanism suggests that heating nitroalkanes in PPA generates phosphorylated nitronates, which are highly electrophilic. nih.govbeilstein-journals.org The nucleophilic 2-(aminomethyl)pyridine then attacks this activated species, leading to an amidinium intermediate. nih.govbeilstein-journals.org This intermediate is primed for a 5-exo-trig cyclization onto the pyridine ring, forming a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. nih.govbeilstein-journals.org Subsequent deprotonation and elimination of O-phosphorylated hydroxylamine (B1172632) afford the aromatic imidazo[1,5-a]pyridine. nih.govbeilstein-journals.org While this method can provide medium to good yields, it often requires harsh reaction conditions. nih.govbeilstein-journals.org

ReactantsReagentsConditionsProductYield (%)
2-(Aminomethyl)pyridine, Nitroethane85% PPA110 °C, 3 h1-Methylimidazo[1,5-a]pyridineLow
N-Tosyl-2-(aminomethyl)pyridine, 1-Nitropropane87% PPA160 °C1-Ethyl-7-tosylimidazo[1,5-a]pyridineGood
N-Tosyl-2-(aminomethyl)pyridine, 1-Nitrobutane87% PPA160 °C1-Propyl-7-tosylimidazo[1,5-a]pyridineGood
N-Tosyl-2-(aminomethyl)pyridine, 1-Nitrohexane87% PPA160 °C1-Pentyl-7-tosylimidazo[1,5-a]pyridineGood
This table presents data on the synthesis of imidazo[1,5-a]pyridines via the condensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.

Cyclization via Aromatic Ketones and Benzaldehyde (B42025) with Ammonium (B1175870) Acetate

A one-pot, three-component condensation reaction provides an efficient route to 1,3-disubstituted imidazo[1,5-a]pyridines. semanticscholar.orgresearchgate.net This method involves the reaction of an aromatic ketone, such as dipyridyl ketone or phenyl(pyridin-2-yl)methanone, with an aromatic aldehyde and ammonium acetate. semanticscholar.orgresearchgate.net The reaction can be effectively catalyzed by lithium chloride and accelerated by microwave irradiation, often in the presence of acetic acid. semanticscholar.orgresearchgate.net This approach is valued for its efficiency and the ability to generate a diverse range of imidazo[1,5-a]pyridine derivatives in good yields. semanticscholar.org

KetoneAldehydeCatalystSolventConditionsYield (%)
Pyridilphenyl ketonep-MethylbenzaldehydeLiClAcetic AcidMicrowaveHigh
Dipyridyl ketoneVarious aromatic aldehydesLiClAcetic AcidMicrowaveGood
This table showcases the one-pot synthesis of imidazo[1,5-a]pyridines using aromatic ketones, aldehydes, and ammonium acetate.

Intermolecular Cyclization of 2-Aminomethylpyridine with Ethyl Oxalyl Chloride

The reaction between a 2-amino-substituted aromatic compound and ethyl oxalyl chloride is a known method for the synthesis of nitrogen-containing heterocycles. orgsyn.org In a typical procedure, the amine is reacted with ethyl oxalyl chloride in a suitable solvent like dichloromethane, often in the presence of a base such as pyridine, to form an N-acylated intermediate. orgsyn.org Subsequent reductive cyclization of this intermediate can lead to the formation of the desired fused ring system. orgsyn.org

Oxidative Cyclization Strategies

Oxidative cyclization offers an alternative and powerful approach to the imidazo[1,5-a]pyridine skeleton. bohrium.comrsc.org These methods often involve the formation of key C-N bonds under oxidative conditions.

One notable strategy is the copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine. organic-chemistry.org This process proceeds through a condensation-amination-oxidative dehydrogenation sequence, utilizing molecular oxygen as a clean and efficient oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Another approach involves the copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines, which proceeds via a Csp3-H amination with oxygen as the sole oxidant. organic-chemistry.org Furthermore, metal-free methods have been developed, such as the sequential dual oxidative amination of C(sp3)-H bonds, which leads to imidazo[1,5-a]pyridines in very good yields under ambient conditions. organic-chemistry.org This particular transformation involves two oxidative C-N couplings and one oxidative dehydrogenation step. organic-chemistry.org

ReactantsCatalyst/ReagentOxidantKey Transformation
Pyridine ketone, BenzylamineCopper(II)O2Condensation-amination-oxidative dehydrogenation
N-Heteroaryl aldehydes/ketones, AlkylaminesCopper(I)O2Csp3-H amination
---Sequential dual oxidative amination of C(sp3)-H bonds
This table summarizes various oxidative cyclization strategies for the synthesis of imidazo[1,5-a]pyridines.

Multi-Component Reaction (MCR) Systems

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like imidazo[1,5-a]pyridines by combining three or more starting materials in a single reaction vessel. This approach is characterized by high atom economy and procedural simplicity.

An efficient, single-step method for the synthesis of imidazo[1,5-a]pyridinium salts, which are precursors to N-heterocyclic carbenes (NHCs), is achieved through a three-component coupling reaction. This reaction involves substituted picolinaldehydes, various amines, and formaldehyde (B43269). The process occurs under mild conditions and produces the target pyridinium (B92312) ions in high yields, allowing for the incorporation of diverse functional groups and chiral substituents.

The versatility of this method is demonstrated by the successful use of a wide array of amines, including those that are functionalized and sterically hindered. Notably, when amino acid-derived amines are used, their chirality is retained in the final product. The reaction is also amenable to the synthesis of bis- and tris-NHC precursors through the use of polyamines, providing access to valuable chiral and multidentate ligands.

An efficient one-pot method has been developed for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. rsc.org This reaction proceeds from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, simultaneously forming new C-N and C-S bonds. The methodology is characterized by its mild reaction conditions, broad substrate scope, high atom economy, and the use of readily accessible starting materials. rsc.org

The reaction is typically mediated by iodine and a peroxide, such as tert-butyl hydroperoxide (TBHP), in a solvent like DMF at elevated temperatures. This process has been shown to be scalable, with successful reactions carried out on a 20 mmol scale.

Table 2: Examples of Substituted Imidazo[1,5-a]pyridines from a One-Pot Three-Component Reaction.

Benzaldehyde DerivativeSodium Benzenesulfinate DerivativeProductYield (%)
BenzaldehydeSodium benzenesulfinate3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine69
3-ChlorobenzaldehydeSodium benzenesulfinate3-(3-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine41
2-ChlorobenzaldehydeSodium 4-fluorobenzenesulfinate3-(2-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine73
4-BromobenzaldehydeSodium 4-chlorobenzenesulfinate3-(4-bromophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine64
2-ThiophenecarboxaldehydeSodium benzenesulfinate1-(phenylthio)-3-(thiophen-2-yl)imidazo[1,5-a]pyridine32

Annulation Strategies Involving 2-Pyridyl Ketones with Alkyl Glyoxylates or Aldehydes

A transition-metal-free sp3 C–H amination reaction has been developed for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines, utilizing molecular iodine. rsc.org This method provides an efficient, one-pot synthesis of a variety of imidazo[1,5-a]pyridine derivatives. rsc.org The reaction is operationally simple and has been successfully scaled up to the gram scale. rsc.org

In a notable application, this iodine-mediated oxidative annulation was used to prepare a series of 1-(2-pyridyl)imidazo[1,5-a]pyridine cysteine protease inhibitors from the corresponding di-2-pyridyl ketones and substituted benzylamines, achieving satisfactory yields. rsc.org

Biorefinery-Inspired Synthesis from Lignin (B12514952) β-O-4 Model Compounds

A novel, one-pot strategy has been devised for the synthesis of imidazo[1,2-a]pyridines from lignin β-O-4 model compounds, achieving yields of up to 95%. nih.gov This process utilizes 2-aminopyridine (B139424) as the nitrogen source and involves a cascade of reactions including the cleavage of C-O bonds, sp3 C-H bond oxidative activation, and intramolecular dehydrative coupling to form the N-heterobicyclic ring. nih.gov

This biorefinery-inspired approach allows for the synthesis of a wide array of functionalized imidazo[1,2-a]pyridines, which share the same structural backbone as commercially available drugs. nih.gov The versatility of this protocol has been demonstrated by its application to various lignin β-O-4 model compounds and a β-O-4 polymer, highlighting its potential for converting lignin derivatives into valuable N-heterobicyclic pharmaceuticals. nih.gov The typical procedure involves heating the lignin model compound with Pd/C and NaBH4 in toluene, followed by the addition of aminopyridine, I2, and NH4HCO3. nih.gov

Phosgene and Thiophosgene-Mediated Cyclizations

A novel and efficient synthesis of imidazo[1,5-a]pyridine derivatives has been developed starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine. researchgate.net This key intermediate, when reacted with triphosgene (B27547) or thiophosgene (B130339), provides direct access to 3-substituted imidazo[1,5-a]pyridine derivatives. researchgate.net The structures of the resulting 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione and 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one have been confirmed by single crystal X-ray analysis. researchgate.net

Reaction Conditions for Phosgene and Thiophosgene Cyclizations

Reagent Conditions Product
Triphosgene Not specified 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one
Thiophosgene Not specified 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol

Data derived from a study on the synthesis of novel imidazo[1,5-a]pyridine derivatives. researchgate.net

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer efficient pathways to complex molecules like imidazo[1,5-a]pyridines in a single operation, avoiding the isolation of intermediates.

Sequential Van Leusen/Intramolecular Heck Reactions

A two-step protocol involving a sequential Van Leusen/intramolecular Heck reaction has been utilized to synthesize fused imidazo-pyridine and -azepine derivatives. uni.lu This method combines a multicomponent reaction with an intramolecular carbon-carbon bond formation, generating significant molecular complexity from readily available starting materials. uni.lu The imidazoles are first synthesized by condensing an aldehyde containing a vinylogous bromide with an amine that has a double bond. uni.lu

Benzotriazole-Mediated Ring Closure

Multistep preparations of imidazo[1,5-a]pyridines have been reported, including those mediated by benzotriazole. researchgate.net

BCl3-Mediated C–N, C–S, and C–O Bond Formation

An efficient method for the formation of C–N, C–S, and C–O bonds at the C-3 methylene (B1212753) position of imidazo[1,2-a]pyridines has been developed using boron trichloride (B1173362) (BCl3). nih.govacs.org This reaction proceeds through the nucleophilic substitution of various amines, thiols, and alcohols via an in situ debenzylation of imidazo[1,2-a]pyridine (B132010) benzylic ethers. nih.govacs.org This methodology demonstrates a broad substrate scope and excellent functional group tolerance under mild reaction conditions, providing a wide array of 3-amino/thio/alkoxy-methyl-imidazo[1,2-a]pyridines in good yields. nih.govresearchgate.net

This BCl3-mediated approach overcomes limitations of previous methods, such as the restricted use of certain amines, the lack of a general C–X bond formation strategy, the requirement for halo-substituted starting materials, harsh reaction conditions, and low atom economy. nih.govacs.org

Table of Compounds

Compound Name
Imidazo[1,5-A]pyridine-3-ethanamine
2-Pyridyl Ketones
Alkyl Glyoxylates
Aldehydes
Lignin β-O-4 Model Compounds
Phosgene
Thiophosgene
Imidazo[1,2-a]pyridines
2-aminopyridine
(3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine
Triphosgene
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one
Van Leusen Reagent
Benzotriazole
Boron trichloride (BCl3)
Imidazo[1,2-a]pyridine benzylic ethers
1-(2-pyridyl)imidazo[1,5-a]pyridine
di-2-pyridyl ketones
Pd/C
NaBH4
I2
NH4HCO3
Fused imidazo-azepine derivatives
Aldehyde with vinylogous bromide
Amine with double bond

Trifluoromethylation in Fused N-Heterocycle Synthesis

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. For fused N-heterocycles such as imidazo[1,5-a]pyridines, the strategic incorporation of a trifluoromethyl group can lead to potent therapeutic agents. Advanced synthetic methodologies have been developed to achieve this transformation, focusing on efficiency, scalability, and functional group tolerance. These methods can be broadly categorized into direct trifluoromethylation of the heterocyclic core and the construction of the ring system from trifluoromethylated precursors.

Detailed Research Findings

Recent research has yielded several robust protocols for the synthesis of trifluoromethylated imidazo[1,5-a]pyridines and their structural analogs.

One of the most direct and scalable methods involves the reaction of heterocyclic benzylamines with trifluoroacetic anhydride (B1165640) (TFAA). acs.orgorganic-chemistry.org This process proceeds through the in-situ formation of an N-trifluoroacetamide intermediate, which then undergoes a dehydrative cyclization to yield the trifluoromethylated imidazo-fused N-heterocycle. acs.orgresearchgate.net This method is operationally simple, demonstrates high functional group tolerance, and has proven to be robust on a large scale. acs.org For instance, the synthesis of 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine (B13028928) was successfully scaled to over 100 grams using this approach. acs.org

Another significant strategy is the direct C-H trifluoromethylation of a pre-formed imidazo[1,5-a]arene core. A notable example is the copper-catalyzed oxidative trifluoromethylation using sodium triflinate (CF3SO2Na), also known as the Langlois reagent. acs.orgresearchgate.net This method facilitates the regioselective introduction of the CF3 group onto the fused heterocycle. The use of radical trifluoromethylating agents is a cornerstone of modern synthesis. nih.govyoutube.com Reagents that generate a CF3 radical, such as Togni reagents (hypervalent iodine(III)-CF3 compounds) or Umemoto reagents, allow for the functionalization of a wide array of heterocyclic systems under relatively mild conditions. nih.govwikipedia.org

An alternative to direct functionalization is the synthesis of the heterocyclic system from precursors already bearing the trifluoromethyl group. Research has demonstrated a synthetic route to novel imidazo[1,5-a]pyridine derivatives starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. lew.ro In this multi-step process, the trifluoromethylated pyridine is converted into a key 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine intermediate, which is then cyclized using reagents like triphosgene or thiophosgene to construct the fused imidazole ring. lew.ro This approach ensures the precise placement of the CF3 group on the final scaffold.

Furthermore, three-component cycloaddition reactions have emerged as a powerful tool. A rhodium-carbynoid was employed in a [2+1+2] cycloaddition of N-fused heteroarenes, nitriles, and a CF3-source to generate a diverse range of CF3-containing imidazo[1,5-a]-fused N-heterocycles in high yields under gentle conditions. rsc.org

These diverse methodologies provide chemists with a versatile toolkit for accessing trifluoromethylated imidazo[1,5-a]pyridines and related structures, enabling further exploration of their potential in various scientific fields, particularly drug discovery.

Data on Trifluoromethylation Methodologies

The following table summarizes key findings from the discussed synthetic methods.

MethodologyTrifluoromethylating Agent / PrecursorCatalyst / Key ReagentsSubstrate ScopeKey Findings & Yields
Dehydrative Cyclization Trifluoroacetic anhydride (TFAA)Base (e.g., for cyclization of isolated acetamide)Heterocyclic benzylamines (e.g., pyrimidin-2-ylmethanamine)Scalable and robust method; provides access to a wide range of novel CF3-heterocycles. acs.org
Oxidative C-H Trifluoromethylation Sodium triflinate (Langlois' reagent)Copper catalystFused Imidazo[1,5-a]-N-heteroarenesEnables direct and regioselective trifluoromethylation of the heterocyclic core. acs.org
Synthesis from CF3-Precursor 2,3-dichloro-5-(trifluoromethyl)pyridineTriphosgene or Thiophosgene for cyclization2-Aminomethyl-3-chloro-5-trifluoromethyl-pyridineMulti-step synthesis with precise positioning of the CF3 group; good yields for final products. lew.ro
[2+1+2] Cycloaddition CF3-containing building block (via Rh-carbynoid)Rhodium catalystN-fused heteroarenes, nitrilesHigh efficiency with yields up to 96% under mild conditions. rsc.org
Innate C-H Trifluoromethylation Benchtop stable CF3 radical sourceVaries (e.g., photocatalyst)Broad range of electron-rich and -deficient heterocyclesAvoids pre-functionalization of substrates; high functional group tolerance. nih.gov

Mechanistic Elucidation of Imidazo 1,5 a Pyridine Ring Formation

Detailed Reaction Pathways for Cyclization Processes

The cyclization process is central to the formation of the imidazo[1,5-a]pyridine (B1214698) core. This typically involves the reaction of a 2-(aminomethyl)pyridine derivative with an electrophilic partner, leading to the construction of the five-membered imidazole (B134444) ring fused to the pyridine (B92270) ring. nih.govbeilstein-journals.org

Nucleophilic Attack and Identification of Key Intermediates

A common mechanistic feature in the synthesis of imidazo[1,5-a]pyridines is the initial nucleophilic attack of the primary amine of a 2-(aminomethyl)pyridine derivative on an electrophilic species. beilstein-journals.org For instance, in the reaction with electrophilically activated nitroalkanes, the 2-(aminomethyl)pyridine acts as a nucleophile, attacking the activated nitroalkane to form an amidinium species as a key intermediate. nih.govbeilstein-journals.org

In another example, the reaction of 2-aminomethylpyridine with benzaldehyde (B42025) in the presence of iodine and tert-butyl hydroperoxide (TBHP) is proposed to initially form an intermediate designated as 'A'. This intermediate then further reacts with iodine to produce a subsequent intermediate, 'B'. mdpi.comresearchgate.net

A plausible reaction pathway involves the formation of a benzylic carbocation from a starting material like benzylic alcohol, facilitated by a combination of catalysts such as Bi(OTf)3 and p-TsOH. This carbocation is then attacked by a nitrile nucleophile, leading to the formation of a nitrilium ion intermediate. acs.org

The table below summarizes key intermediates identified in various synthetic routes leading to the imidazo[1,5-a]pyridine core.

Starting MaterialsReagents/CatalystsKey Intermediate(s)Reference(s)
2-(aminomethyl)pyridine, NitroalkanesPhosphorous acid, Polyphosphoric acidAmidinium species nih.govbeilstein-journals.org
2-aminomethylpyridine, BenzaldehydeIodine, TBHPIntermediate A, Intermediate B mdpi.comresearchgate.net
Benzylic alcohol, NitrileBi(OTf)3, p-TsOHBenzylic carbocation, Nitrilium ion acs.org

Intramolecular Ring Closure Steps and Transition States

Following the initial nucleophilic attack and formation of key intermediates, the subsequent step is an intramolecular ring closure. This is a critical step that establishes the fused bicyclic ring system. In the case of the amidinium species formed from 2-(aminomethyl)pyridine and a nitroalkane, a 5-exo-trig cyclization occurs. nih.govbeilstein-journals.org This type of cyclization involves the nitrogen of the pyridine ring attacking the electrophilic carbon of the amidinium group, leading to the formation of a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org

Similarly, the nitrilium ion intermediate, formed from a benzylic alcohol and a nitrile, undergoes intramolecular cyclization with the pyridine group to form the imidazo[1,5-a]pyridine ring system. acs.org

Role of Elimination and Tautomerization in Product Formation

The final steps in the formation of the aromatic imidazo[1,5-a]pyridine ring often involve elimination and tautomerization. After the intramolecular cyclization to form the 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion, deprotonation occurs to yield 2,3-dihydroimidazo[1,5-a]pyridine. beilstein-journals.org This is followed by the elimination of a leaving group, such as O-phosphorylated hydroxylamine (B1172632) in the reaction with activated nitroalkanes, to afford the final aromatic imidazo[1,5-a]pyridine product. beilstein-journals.org

In some syntheses, the final product can exist in tautomeric forms. For example, imidazo[1,5-a]pyridine derivatives with a hydroxyl or thiol group at the 2-position can exist in equilibrium with their keto or thione tautomers, respectively. lew.ro

Catalytic Roles and Specific Reagent Effects on Reaction Mechanisms

Catalysts and specific reagents play a pivotal role in directing the reaction mechanism and influencing the efficiency of imidazo[1,5-a]pyridine synthesis.

Mechanistic Insight into Lewis Acid Catalysis (e.g., Iodine)

Iodine has been effectively utilized as a catalyst in several synthetic routes to imidazo[1,5-a]pyridines. mdpi.comresearchgate.net While iodine can act as a source of in situ HI, studies suggest that its primary role in certain reactions is that of a Lewis acid. acs.org By activating carbonyl groups, iodine facilitates nucleophilic attack and subsequent cyclization steps. acs.org For example, in the one-pot synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, iodine is a key mediator in the formation of crucial intermediates. mdpi.comresearchgate.netmdpi.com

Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) is another efficient Lewis acid catalyst used in combination with para-toluenesulfonic acid (p-TsOH) to promote the formation of a benzylic carbocation from benzylic alcohols, which is a key step in a Ritter-type reaction to form imidazo[1,5-a]pyridines. acs.orgdigitellinc.com

Oxidative Dehydrogenation Mechanisms

Oxidative dehydrogenation is another important mechanistic pathway for the formation of the aromatic imidazo[1,5-a]pyridine ring. This process involves the removal of hydrogen atoms, leading to aromatization. For instance, a metal-free sequential dual oxidative amination of C(sp3)-H bonds has been reported, which involves two oxidative C-N couplings and one oxidative dehydrogenation step, removing a total of six hydrogen atoms to yield the final product. organic-chemistry.org Copper(II)-catalyzed tandem reactions using molecular oxygen as a clean oxidant also proceed via an oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org

Stereochemical Aspects and Chiral Induction in Imidazo[1,5-A]pyridine Synthesis

The development of stereoselective methods for the synthesis of imidazo[1,5-a]pyridines is of significant interest, as chirality is a key feature of many biologically active molecules. Chiral induction in the synthesis of the imidazo[1,5-a]pyridine scaffold can be approached in several ways, primarily through the use of chiral auxiliaries or by employing chiral catalysts.

One successful strategy involves the synthesis of chiral N-heterocyclic carbene (NHC) ligands where a chiral moiety is fused to the imidazo[1,5-a]pyridine backbone. acs.org For instance, a versatile class of ligands has been created based on an imidazo[1,5-a]pyridine-3-ylidene structure fused to a chiral oxazoline (B21484). The synthesis of these ligands starts from a 6-cyano-2-pyridinecarboxaldehyde. The key chiral-installing step is a microwave-assisted condensation of a cyano-substituted imidazolium (B1220033) salt with a chiral 2-amino alcohol. acs.org The resulting chiral bidentate NHC-oxazoline ligands, derived from the imidazo[1,5-a]pyridine core, have proven to be effective in catalyzing enantioselective reactions, such as the hydrosilylation of ketones, with good to excellent enantioselectivity (80–93% ee). acs.org This modular approach allows for the synthesis of a variety of chiral ligands by simply changing the chiral 2-amino alcohol used in the condensation step. acs.org

Another general approach for creating chiral imidazo[1,5-a]pyridines is through multi-component reactions that allow for the direct incorporation of chiral substituents into the final structure. organic-chemistry.org

While the direct catalytic asymmetric synthesis of the imidazo[1,5-a]pyridine ring is an emerging area, research on the related imidazo[1,2-a]pyridine (B132010) isomer provides valuable insights. Studies have shown that chiral phosphoric acids can act as efficient catalysts in a Groebke-Blackburn-Bienaymé multicomponent reaction to produce axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.govresearchgate.net This demonstrates the potential of using chiral Brønsted acids to control the stereochemistry during the formation of such fused heterocyclic systems, a strategy that could foreseeably be adapted for the enantioselective synthesis of the imidazo[1,5-a]pyridine scaffold.

Computational and Theoretical Investigations of Imidazo 1,5 a Pyridine 3 Ethanamine Systems

Electronic Structure and Reactivity Profiling

Understanding the electronic characteristics of the imidazo[1,5-a]pyridine (B1214698) scaffold is fundamental to predicting its chemical behavior and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For systems based on the imidazo[1,5-a]pyridine core, DFT calculations are instrumental in characterizing the molecule's geometry, stability, and electronic properties. rsc.orgrsc.org

Studies on related imidazo[1,5-a]pyridine derivatives have utilized DFT to analyze how substituents on the heterocyclic backbone influence the electronic character of the system. rsc.org For instance, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information helps in identifying the most reactive sites within the molecule. For example, in related heterocyclic systems like imidazo[4,5-b]pyridines, DFT analysis has identified the imidazole (B134444) nitrogen as a primary binding site for cations due to its higher basicity compared to other nitrogen atoms in the structure. mdpi.com These theoretical calculations are often validated by comparing computed data, such as NMR chemical shifts, with experimental results, ensuring the accuracy of the structural and electronic assignments. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for Heterocyclic Systems Note: This table represents typical data obtained from DFT studies on related heterocyclic compounds to illustrate the type of information generated.

ParameterDescriptionTypical Value Range (eV)Implication
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -7.0Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
Energy Gap (ΔE) Difference between LUMO and HOMO energies3.0 to 5.0Correlates with chemical stability; a larger gap implies higher stability and lower reactivity.

Analysis of π-Accepting Character and Orbital Hybridization

The imidazo[1,5-a]pyridine ring system possesses unique electronic features, including significant π-accepting character. This property is crucial for its interaction with other molecules, particularly metal centers in organometallic complexes or biological macromolecules.

Research on imidazo[1,5-a]pyridin-3-ylidenes, a closely related derivative, has demonstrated through DFT calculations that this scaffold exhibits strong π-accepting capabilities. rsc.org This character arises from the formation of a unique hybrid accepting orbital. This orbital is a composite of a vacant p-orbital on the carbene carbon and a π* (pi-antibonding) orbital of the pyridine (B92270) ring. rsc.org This hybridization creates a low-lying orbital that can effectively accept electron density from a partner atom or molecule. The strong π-accepting nature of this ligand has been experimentally confirmed through spectroscopic methods, such as the observation of higher wavenumber IR peaks for carbonyl moieties in rhodium complexes compared to those with conventional N-heterocyclic carbene ligands. rsc.org

Molecular Docking and In Silico Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a potential drug molecule and its protein target.

Molecular docking simulations are employed to screen imidazo[1,5-a]pyridine derivatives against various biological targets to predict their binding affinity and selectivity. acs.orgresearchgate.net This process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein, whose structure is often obtained from databases like the Protein Data Bank (PDB). acs.org The simulations calculate a docking score, which estimates the binding free energy, with lower energy scores typically indicating a more favorable interaction. acs.org

By screening a library of compounds against multiple targets, researchers can predict which targets a compound is most likely to bind to, thus predicting its selectivity. For example, studies on Ru(III) complexes based on the imidazo[1,5-a]pyridine scaffold have used molecular docking to confirm an intercalative mode of binding with DNA. researchgate.net This in silico approach is essential for prioritizing compounds for further experimental testing and for understanding the structural basis of their biological activity.

Simulations of ligand-protein interactions provide a detailed view of how a compound like an imidazo[1,5-a]pyridine derivative fits into the active site of an enzyme and the specific non-covalent interactions that stabilize the complex. Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways, has been a significant target for inhibitors with related heterocyclic cores. nih.gov

In silico studies of inhibitors based on the similar 8-amino-imidazo[1,5-a]pyrazine core in complex with the BTK enzyme have revealed key interactions that drive binding and selectivity. nih.gov X-ray crystallography and molecular dynamics simulations show that these inhibitors form specific hydrogen bonds with amino acid residues in the kinase's hinge region, such as Ser538 and Asp539. nih.gov Additional interactions, including hydrophobic contacts with residues in a back pocket of the enzyme, further contribute to the high affinity and selectivity of the ligand. nih.gov Molecular dynamics simulations can also assess the stability of these interactions over time, ensuring the docked pose is stable within the dynamic protein environment. semanticscholar.orgnih.gov

Table 2: Key Ligand-Protein Interactions for a Related Imidazo[1,5-a]pyrazine (B1201761) Inhibitor with BTK Source: Adapted from studies on BTK inhibitors. nih.gov

Interacting Ligand GroupInteracting BTK Residue(s)Type of InteractionSignificance
8-amino groupHinge Region (e.g., T474)Hydrogen BondAnchors the ligand in the active site.
Imidazopyrazine N atomsHinge Region (e.g., Ser538, Asp539)Hydrogen BondCritical for high-affinity binding.
Piperidine (B6355638) amide carbonylPeptide backbone (G480, C481)Hydrogen BondProvides additional stabilization.
Trifluoropyridine groupHydrophobic back pocketHydrophobic InteractionContributes to selectivity over other kinases.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org QSAR models are valuable tools in drug discovery for predicting the activity of newly designed compounds, thereby reducing the need for extensive synthesis and testing. semanticscholar.org

For a series of imidazo[1,5-a]pyridine-3-ethanamine derivatives, a QSAR model would be constructed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as hydrophobicity (e.g., logP), electronic properties (e.g., atomic charges), and topological indices (e.g., Global Topological Charge Indices). nih.gov The biological activity (e.g., IC₅₀ or EC₅₀ values) is the dependent variable.

Statistical methods are then used to build a model that correlates the descriptors with the observed activity. QSAR studies on the related imidazo[1,2-a]pyridine (B132010) scaffold have shown that factors like charge transfer within the molecule and the hydrophobicity of certain substituents are key controlling factors for their activity as acid pump antagonists. nih.gov The resulting QSAR model, once validated, can be used to predict the potency of novel, unsynthesized analogues and to provide insights into the structural features that are either beneficial or detrimental to activity. nih.govnih.gov

Supramolecular Interactions and Crystal Packing Analysis

In the crystal structures of various imidazo[1,5-a]pyridine derivatives, hydrogen bonding often plays a primary role in the formation of extended networks. For instance, in the crystal of N-tert-butyl-2-[4-(dimethylamino)-phenyl]imidazo[1,2-a]pyridin-3-amine, molecules are linked by N-H⋯N hydrogen bonds, which, in conjunction with C-H⋯N hydrogen bonds, form chains that propagate along the c-axis direction. nih.gov These chains are further organized into layers through C-H⋯π interactions. nih.gov Similarly, the crystal structure of N-tert-butyl-2-(4-methoxyphenyl)-5-methyl-imidazo[1,2-a]pyridin-3-amine also exhibits N-H⋯N hydrogen bonds that create chains along the lew.ro direction, which are then linked by C-H⋯π interactions to form layers. nih.gov Given the presence of the primary amine group in this compound, it is highly probable that similar N-H⋯N hydrogen bonding motifs would be a dominant feature in its crystal packing, leading to the formation of chains or sheets.

Derivative NameCrystal SystemSpace GroupKey Supramolecular InteractionsReference
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thioneTriclinicP-1N-H···S hydrogen bonds lew.ro
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-oneOrthorhombicPbcaC-H···O interactions researchgate.net
bis-[2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridin-2-ium] tetraiodocadmateMonoclinicP21/nπ-π stacking, C-H···I interactions nih.gov
N-tert-butyl-2-(4-methoxyphenyl)-5-methyl-imidazo[1,2-a]pyridin-3-amineMonoclinicP21/cN-H···N hydrogen bonds, C-H···π interactions nih.gov
N-tert-butyl-2-[4-(dimethylamino)-phenyl]imidazo[1,2-a]pyridin-3-amineMonoclinicP21/cN-H···N hydrogen bonds, C-H···N hydrogen bonds, C-H···π interactions, offset π-π interactions nih.gov

Theoretical analysis, often employing methods like Hirshfeld surface analysis and density functional theory (DFT), is instrumental in understanding the nature and strength of π···π stacking interactions in aromatic systems. These interactions are crucial for the stability of the crystal structures of many imidazo[1,5-a]pyridine derivatives.

In the case of N-tert-butyl-2-[4-(dimethylamino)-phenyl]imidazo[1,2-a]pyridin-3-amine, offset π-π interactions are observed between inversion-related layers, with an inter-centroid distance of 3.577 (1) Å. nih.gov This type of stacking, where the aromatic rings are displaced relative to one another, is a common feature in stabilizing crystal structures by minimizing electrostatic repulsion. Hirshfeld surface analysis and the associated two-dimensional fingerprint plots are powerful tools for visualizing and quantifying these intermolecular interactions. nih.gov

For 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium-based salts, anti-parallel cations form π-bonded chains through aromatic stacking in a herringbone pattern. nih.gov This arrangement highlights the importance of π···π interactions in directing the supramolecular assembly. While a detailed theoretical analysis of the π···π stacking for this specific compound was not provided in the search results, the observed geometry is indicative of significant stabilizing interactions.

Theoretical studies on related heterocyclic systems, such as imidazo[4,5-b]pyridine derivatives, have utilized DFT to investigate global and local reactivities, which are intrinsically linked to how these molecules will interact with each other. uctm.edu Hirshfeld surface analysis in these studies helps to identify the closest contacts between active atoms, providing a quantitative measure of the various intermolecular interactions, including π···π stacking. uctm.edu Although the specific isomer is different, the fundamental principles of π-electron distribution and the potential for stacking interactions in the fused imidazole and pyridine rings are comparable.

Structure Activity Relationship Sar and Rational Ligand Design for Imidazo 1,5 a Pyridine 3 Ethanamine Derivatives

Impact of Core Scaffold Modifications on Molecular Activity

The imidazo[1,5-a]pyridine (B1214698) core is a key pharmacophore whose activity is highly dependent on its substitution pattern. acs.org Modifications to this central scaffold, including the introduction of various substituents and alterations to the fused ring system, have profound effects on the biological and physicochemical properties of the resulting compounds.

The biological activity of imidazo[1,5-a]pyridine derivatives can be finely tuned by the nature and position of substituents on the heterocyclic backbone. acs.org Research has shown that even minor changes, such as the addition of a methyl group, can significantly improve inhibitory activity. nih.gov For instance, in the context of PD-1/PD-L1 antagonists, the presence of a methyl group on the imidazopyridine ring was found to enhance the inhibitory activity of the scaffold. nih.gov Similarly, studies on imidazo[1,2-a]pyridine-3-amines as inhibitors of the excitatory amino acid transporter subtype 3 (EAAT3) revealed that small lipophilic substituents like methyl or bromine at the 7- and/or 8-positions were crucial for their activity. ku.dk

The position of the substituent is also a critical determinant of activity. For example, in a series of imidazo[1,2-a]pyridine-based inhibitors of mycobacterial ATP synthesis, the bridgehead nitrogen of the imidazopyridine and the directly attached phenyl ring were found to be essential for maintaining biological activity. nih.gov Furthermore, the introduction of bulky groups can be well-tolerated without affecting the structural integrity of the imidazopyridine scaffold. acs.org

The following table summarizes the observed effects of various substituents on the activity of imidazo[1,5-a]pyridine derivatives:

SubstituentPositionEffect on ActivityTarget/Application
MethylImidazopyridine RingImproved inhibitory activityPD-1/PD-L1 Antagonists
Methyl or Bromine7- and/or 8-positionsEssential for activityEAAT3 Inhibitors
PhenylAttached to bridgehead nitrogenEssential for activityMycobacterial ATP Synthesis Inhibitors

Alterations to the fused ring system of the imidazopyridine core can lead to significant changes in biological activity and selectivity. The imidazo[1,5-a]pyridine system is a key structural motif found in a variety of biologically active compounds. bio-conferences.org Modifications can include the introduction of additional rings or the replacement of one of the existing rings with a different heterocyclic or carbocyclic system.

For example, the fusion of an additional ring to the imidazopyridine backbone can create novel scaffolds with distinct pharmacological profiles. The development of imidazo[1,2-a]pyridine (B132010) ethers as selective inhibitors of mycobacterial ATP synthesis highlights the importance of the fused ring system in defining target specificity. nih.gov

Bioisosteric Replacement Strategies in Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. nih.gov This approach involves substituting a functional group with another group that has similar physical or chemical properties. In the context of imidazo[1,5-a]pyridine-3-ethanamine derivatives, bioisosteric replacement has been employed to enhance potency, improve pharmacokinetic profiles, and generate novel chemical entities. nih.govnih.gov

The amide bond is a common functional group in many biologically active molecules, but it can be susceptible to metabolic degradation. Replacing the amide group with a more stable bioisostere, such as an oxadiazole or a triazole, can lead to compounds with improved in vivo stability and potency. nih.govnih.gov

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring has been successfully used as an amide bioisostere in the development of GPR88 agonists. nih.gov In one study, replacing an amide functionality with a 1,3,4-oxadiazole resulted in improved potency. nih.gov This strategy was also applied in the design of potent dual PI3K/mTOR inhibitors, where a 1,3,4-oxadiazole was incorporated into an imidazo[1,2-a]pyridine derivative. nih.gov

Triazoles: The 1,2,3-triazole ring is another effective amide bioisostere due to its structural and electronic similarity to the amide bond. unimore.it It is a stable, rigid scaffold that can participate in hydrogen bonding. unimore.it The replacement of an amide with a 1,2,3-triazole has been explored in the development of GPR88 agonists, leading to a series of novel 1,4-disubstituted 1H-1,2,3-triazoles with agonist activity. nih.gov

The following table provides examples of amide bioisosteres used in the optimization of imidazo[1,5-a]pyridine derivatives:

Original Functional GroupBioisostereEffect on Activity/PropertiesTarget/Application
Amide1,3,4-OxadiazoleImproved potencyGPR88 Agonists
Amide1,3,4-OxadiazoleMaintained dual inhibitory activityPI3K/mTOR Inhibitors
Amide1,2,3-TriazoleMaintained agonist activityGPR88 Agonists

Scaffold hopping is a computational or rational design strategy that aims to identify novel molecular scaffolds with similar biological activity to a known active compound. nih.gov This technique is particularly useful for discovering new chemical series with improved properties or for navigating around existing intellectual property. nih.gov

In the context of imidazo[1,5-a]pyridine derivatives, scaffold hopping can be used to replace the core heterocyclic system with a structurally different scaffold that maintains the key pharmacophoric features required for biological activity. For example, imidazo[1,2-a]pyridines have been identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through a scaffold hopping approach that started from pyridone-based compounds. nih.gov This demonstrates the potential of scaffold hopping to identify new applications for the imidazopyridine core.

Pharmacophore Elucidation and Refinement for Target Specificity

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target. Elucidating and refining the pharmacophore for this compound derivatives is crucial for designing ligands with high target specificity and minimizing off-target effects.

For GPR88 agonists, medicinal chemistry efforts, including the exploration of amide bioisosteres, have led to the development of a potent and brain-penetrant agonist. nih.gov This work implicitly defines a pharmacophore for GPR88 agonism that includes the imidazopyridine core and a specific substitution pattern. The discovery that the amine functionality in the parent compounds could be replaced by an amide, and subsequently by a 1,3,4-oxadiazole or a 1,2,3-triazole, helped to refine the understanding of the key interactions between the ligand and the receptor. nih.gov These studies suggest that a hydrogen bond acceptor at this position is a key feature of the pharmacophore.

Rational Ligand Design Principles for Defined Biological Targets

The imidazo[1,5-a]pyridine nucleus is a versatile scaffold that has been explored for various therapeutic applications due to its unique electronic and structural properties. rsc.org Its design as a biologically active agent involves strategic modifications to influence its binding affinity, selectivity, and pharmacokinetic properties.

Based on available scientific literature, there is a notable absence of specific research detailing the design and structure-activity relationships of this compound derivatives as inhibitors of Bruton's tyrosine kinase (BTK) or c-Met kinase. While other isomers of imidazopyridine, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine, have been extensively studied as scaffolds for various kinase inhibitors, the imidazo[1,5-a]pyridine core remains an underexplored entity for these specific targets. nih.govnih.gov

The design of imidazo[1,5-a]pyridine derivatives as partial agonists for the 5-hydroxytryptamine4 receptor (5-HT4R) has been a successful area of research, particularly for developing treatments for cognitive disorders like Alzheimer's disease. nih.govresearchgate.net The activation of 5-HT4R is considered a promising therapeutic strategy due to its potential to enhance cognitive processes. nih.gov

The development process began with a lead compound, a 3-isopropylimidazo[1,5-a]pyridine-carboxamide, which showed potential for enhancing cognition. nih.gov From this starting point, researchers at Suven Life Sciences reported the systematic design, synthesis, and SAR of a series of imidazo[1,5-a]pyridine derivatives to optimize potency, selectivity, and brain penetration. nih.gov

Lead Compound and Initial Modifications: The initial lead compound featured the core imidazo[1,5-a]pyridine scaffold connected via a carboxamide linker to a substituted piperidine (B6355638) ring. The key objective was to explore how modifications at three main positions—the piperidine ring, the amide linker, and the imidazo[1,5-a]pyridine core—influenced the compound's activity as a 5-HT4R partial agonist. nih.gov

Structure-Activity Relationship (SAR) Exploration:

Piperidine Ring Modifications: The N-substituent on the piperidine ring was found to be critical for potency. Replacing the initial ethyl group with larger and more constrained alkyl groups, such as isobutyl, cyclopropylmethyl, and cyclopentyl, resulted in a significant increase in binding affinity for the 5-HT4 receptor. nih.gov

Linker and Core Modifications: The amide linker was identified as a potential site for metabolic instability. To address this, it was replaced with a metabolically stable bioisostere, the 1,3,4-oxadiazole ring. This modification not only improved metabolic stability but also maintained or, in some cases, enhanced the agonist activity. researchgate.net

Optimization for Potency and ADME Properties: Through focused SAR studies, compound 5a (see table below) was identified as a potent, selective, and brain-penetrant 5-HT4 partial agonist. nih.gov This compound demonstrated good ADME (Absorption, Distribution, Metabolism, and Excretion) properties and proved effective in animal models of cognition. nih.gov Further optimization led to the discovery of compound 34 , which also showed high efficiency as a 5-HT4R partial agonist. researchgate.net

The table below summarizes the structure-activity relationship for key imidazo[1,5-a]pyridine derivatives targeting the 5-HT4 receptor.

Table 1: SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4R Agonists

Compound R1 (Piperidine N-substituent) R2 (Imidazo[1,5-a]pyridine substituent) 5-HT4R Binding Affinity (Ki, nM) Functional Activity (EC50, nM)
Lead Ethyl H 55 150
4b Isobutyl H 10 45
4d Cyclopropylmethyl H 8 30
4f Cyclopentyl H 5 20

| 5a | Isobutyl | Methoxy | 3 | 15 |

These rational design strategies highlight the successful optimization of the imidazo[1,5-a]pyridine scaffold to produce potent and selective 5-HT4R partial agonists with therapeutic potential for cognitive disorders. nih.gov

Mechanisms of Molecular Interaction with Biological Targets in Vitro and Theoretical Perspectives

Mechanistic Insights into Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases. nih.gov Imidazo[1,5-a]pyrazine (B1201761) derivatives, which share a similar core structure with imidazo[1,5-a]pyridines, have been identified as potent, reversible inhibitors of BTK. nih.govnih.gov

X-ray crystallography studies have provided detailed insights into how these inhibitors bind to BTK. A key interaction involves the formation of hydrogen bonds between the inhibitor and the hinge region of the kinase. nih.govnih.gov Specifically, the 8-amino group and the nitrogen at position 7 of the imidazo[1,5-a]pyrazine core form crucial hydrogen bonds with the BTK hinge. nih.gov This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket of the enzyme.

Beyond the hinge region, other specific interactions contribute to the potency and selectivity of these inhibitors. The primary amine of the ligand is positioned to form a hydrogen bond with the side-chain alcohol of the gatekeeper residue, Threonine 474 (T474). nih.gov Additionally, the nitrogen at position 2 of the imidazo[1,5-a]pyrazine ring can form a hydrogen bond with a water molecule within the binding site. nih.gov

Furthermore, an aminopyridine moiety attached to the core structure engages in a bidentate hydrogen bond with the side chain hydroxyl of Serine 538 (S538) and the amide nitrogen of Aspartate 539 (D539). nih.govnih.gov Hydrophobic interactions also play a significant role, with a trifluoropyridine group fitting into a back pocket of the enzyme, which enhances selectivity. nih.govnih.gov

Table 1: Key Interactions of Imidazo[1,5-a]pyrazine-based Inhibitors with BTK

Inhibitor Moiety BTK Residue/Region Type of Interaction
8-amino group Hinge Region Hydrogen Bond
7-nitrogen Hinge Region Hydrogen Bond
Primary amine T474 (Gatekeeper) Hydrogen Bond
2-nitrogen Water Molecule Hydrogen Bond
Aminopyridine S538 and D539 Bidentate Hydrogen Bond
Trifluoropyridine Back Pocket Hydrophobic Interaction

c-Met Kinase Inhibition Mechanisms

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a role in cell proliferation and survival. Dysregulation of c-Met signaling is implicated in various cancers.

Novel 1H-imidazo[4,5-b]pyridine-based compounds have been developed as potent c-Met kinase inhibitors. nih.gov These inhibitors have been shown to effectively suppress the phosphorylation of c-Met at submicromolar concentrations. nih.gov By inhibiting c-Met phosphorylation, these compounds block the downstream signaling pathways that promote cancer cell proliferation. nih.gov The development of these inhibitors was guided by the enzyme inhibitory mechanism, leading to compounds with nanomolar activity against the enzyme. nih.gov

Table 2: Investigated Biological Targets of Imidazo[1,5-A]pyridine (B1214698) Derivatives

Biological Target Therapeutic Area
Bruton's Tyrosine Kinase (BTK) Rheumatoid Arthritis, B-cell malignancies
5-Hydroxytryptamine4 Receptor (5-HT4R) Cognitive Disorders, Alzheimer's Disease
c-Met Kinase Cancer

In Vitro DNA and Protein Binding Studies

Evaluation of Intercalation and Other Binding Modes

Without any dedicated research on Imidazo[1,5-A]pyridine-3-ethanamine for these biological targets, a scientifically accurate and informative article adhering to the strict outline provided cannot be produced.

Advanced Spectroscopic and Diffraction Characterization for Mechanistic Elucidation

UV-Vis Absorption and Fluorescence Spectroscopy for Photophysical Property Investigations

Analysis of Hypochromic and Bathochromic Shifts in Biomolecular Interactions

The interaction of imidazo[1,5-a]pyridine (B1214698) derivatives with biomolecular structures can induce significant changes in their electronic absorption spectra, namely hypochromic and bathochromic shifts. These shifts provide critical insights into the nature and extent of the binding between the compound and biological targets.

Hypochromism, a decrease in molar absorptivity, and bathochromism, a shift of the absorption maximum to a longer wavelength (red shift), are indicative of strong intermolecular interactions. Research on a series of Ru(III) complexes incorporating imidazo[1,5-a]pyridine-based ligands demonstrated this phenomenon upon interaction with Herring Sperm (HS) DNA. researchgate.net The observed hypochromism with a concurrent bathochromic shift pointed towards an intercalative binding mode, where the chromophore of the complex inserts itself between the base pairs of the DNA. researchgate.net This strong stacking interaction between the compound's chromophore and the DNA base pairs is the primary cause of the spectral changes. researchgate.net

In another study, the interaction of imidazo[1,5-a]pyridine-based fluorescent probes with liposomes, which serve as models for cell membranes, was investigated. The successful intercalation of these probes into the lipid bilayer represents a key biomolecular interaction. mdpi.comnih.gov When interacting with different lipid phases, the probes experience varied microenvironments. For instance, interaction with the more fluid and polar environment of dioleoylphosphatidylcholine (DOPC) liposomes resulted in a bathochromic shift in the emission spectrum compared to the more rigid and hydrophobic environment of dipalmitoylphosphatidylcholine (DPPC) liposomes. mdpi.com This demonstrates how changes in the polarity of the biomolecular environment can modulate the photophysical properties of these compounds.

The following table summarizes the observed spectral shifts in imidazo[1,5-a]pyridine derivatives upon interaction with biomolecules.

Derivative ClassBiomoleculeObserved Spectral ShiftBinding Mode Indication
Ru(III) Complexes with Imidazo[1,5-a]pyridine LigandsHerring Sperm DNAHypochromism and Bathochromism (Red Shift)Intercalation
Imidazo[1,5-a]pyridine FluorophoresLiposomes (DOPC vs. DPPC)Bathochromic Shift in Emission (in more polar lipid phase)Environmental Polarity Sensing

Evaluation of Solvatochromic Behavior in Sensing Applications

Solvatochromism, the ability of a substance to change its color in response to the polarity of its solvent environment, is a key feature of many imidazo[1,5-a]pyridine derivatives. This property is extensively leveraged in the development of chemical sensors. The emission wavelength, and sometimes the absorption wavelength, can be finely tuned by the surrounding medium, making these compounds excellent reporters of local polarity. researchgate.net

Several studies have highlighted the significant solvatochromic behavior of this class of compounds. For instance, certain imidazo[1,5-a]pyridine-based fluorophores exhibit pronounced solvatochromism, which enhances their suitability as membrane probes. mdpi.comnih.gov In one investigation, a series of bis-imidazo[1,5-a]pyridine derivatives showed a distinct hypsochromic (blue) shift in their emission maxima in polar protic solvents like methanol. mdpi.com This effect is likely due to hydrogen bond interactions between the solvent and the nitrogen atoms in the pyridine (B92270) rings. mdpi.com

Conversely, donor-π-acceptor (D–π–A) type fluorophores based on the 1,3-diphenylimidazo[1,5-a]pyridine scaffold have been shown to exhibit positive solvatochromism. rsc.org This means their emission spectra shift to longer wavelengths (a bathochromic shift) as the solvent polarity increases, a result of an enhanced intramolecular charge transfer (ICT) in more polar environments. rsc.org This reversible response to environmental polarity makes them effective as sensors, for example, in detecting pH changes or the presence of acidic and basic vapors. rsc.org Some derivatives have been specifically designed as fluorescent probes for detecting species like sulfite (B76179), demonstrating large Stokes shifts and high selectivity. nih.govnih.gov

The table below presents data on the solvatochromic behavior of different imidazo[1,5-a]pyridine derivatives in various solvents.

Imidazo[1,5-a]pyridine Derivative TypeSolvent Polarity ChangeAbsorption ShiftEmission ShiftApplication
Bis-Imidazo[1,5-a]pyridinesIncreasing Polarity (e.g., to Methanol)Not specifiedHypsochromic (Blue Shift)Membrane Probes
D-π-A type (e.g., Imidazo[1,5-a]pyridine-benzilimidazole)Increasing PolarityNot specifiedBathochromic (Red Shift)pH and Vapor Sensors
Imidazo[1,5-α]pyridine-based probe (IPY-SO₂)N/AN/ALarge Stokes Shift (174 nm)Sulfite Detection

Synthetic Applications and Material Science Research Utilizing Imidazo 1,5 a Pyridine Derivatives

Precursors for N-Heterocyclic Carbenes (NHCs)

Imidazo[1,5-a]pyridine (B1214698) derivatives serve as excellent precursors for the synthesis of N-Heterocyclic Carbenes (NHCs), a class of stable carbenes that have become indispensable ligands in homogeneous catalysis. acs.orgscilit.com The resulting imidazo[1,5-a]pyridin-3-ylidene ligands are strong σ-donors and possess a unique structural feature where substituents on the pyridine (B92270) ring are positioned in the nodal plane of the carbene's π-system, allowing for fine-tuning of the steric environment around a metal center. acs.org

A particularly efficient and versatile method for preparing the necessary imidazo[1,5-a]pyridinium salt precursors involves a one-step, three-component coupling reaction. acs.orgorganic-chemistry.orgnih.gov This reaction, which combines a substituted picolinaldehyde, an amine, and formaldehyde (B43269), proceeds under mild conditions to produce a wide array of variously substituted imidazo[1,5-a]pyridinium ions in high yields. organic-chemistry.orgnih.govorganic-chemistry.org This approach is highly modular, enabling the incorporation of diverse functionalities, including chiral substituents from amino acids and the creation of multidentate NHC precursors from polyamines. acs.orgorganic-chemistry.org This simplified access to unsymmetrical and chelating NHCs circumvents the limitations of older methods, which often required harsh conditions and gave poor yields. organic-chemistry.org The development of these synthetic routes has paved the way for a library of structurally diverse NHC ligands with potential for new catalytic applications. acs.orgorganic-chemistry.org

Synthetic Method Reactants Product Key Advantages Reference
Three-Component CouplingSubstituted picolinaldehydes, Amines, FormaldehydeImidazo[1,5-a]pyridinium saltsSingle step, mild conditions, high yields, functional group tolerance, access to chiral and multidentate precursors. acs.orgorganic-chemistry.orgnih.gov
Microwave-Assisted CondensationCyano-azolium salt, 2-amino alcoholsChiral imidazo[1,5-a]pyridine–oxazolinesModular synthesis of chiral bidentate NHC precursors. acs.org

Design and Application as Ligands for Transition Metal Catalysis

The tunable electronic and steric properties of imidazo[1,5-a]pyridine derivatives make them highly effective ligands for transition metal catalysis. beilstein-journals.org They have been successfully employed in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.govrsc.org For instance, well-defined and stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes have been developed as versatile precatalysts that show fast activation and high reactivity in reactions like the Suzuki–Miyaura cross-coupling. rsc.orgrsc.org

Research has focused on designing specific ligand architectures based on the imidazo[1,5-a]pyridine core to achieve enhanced catalytic performance. beilstein-journals.org This includes the development of various chelating ligands, such as:

C,N-Bidentate Ligands: Pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been synthesized and used to create nickel(II) complexes. mdpi.com These complexes act as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and CO2, a significant process for carbon capture and utilization. mdpi.com

N,N-Bidentate Ligands: By introducing a pyridyl group at the 1-position of the imidazo[1,5-a]pyridine ring, N,N-bidentate ligands are formed. rsc.orgle.ac.uk These ligands coordinate to metal centers like palladium(II) and platinum(II) in a chelate fashion, using the nitrogen from the pyridyl substituent and a nitrogen atom from the imidazo[1,5-a]pyridine core. rsc.orgle.ac.uk

Chiral Bidentate Ligands: Chiral oxazoline (B21484) moieties have been fused to the imidazo[1,5-a]pyridine-3-ylidene backbone. acs.org This creates a new class of chiral bidentate NHC-oxazoline ligands that form stable complexes with rhodium(I) and are effective catalysts for highly enantioselective reactions, such as the hydrosilylation of ketones. acs.org

Phosphine Ligands: 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and successfully applied in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to produce sterically hindered biaryl compounds. nih.govrsc.org

The ability of imidazo[1,5-a]pyridine derivatives to act as versatile multitopic linkers has been exploited in the construction of coordination complexes and polymers. mdpi.comnih.gov Depending on the substitution pattern, these ligands can function as bidentate or tridentate chelating systems. mdpi.com

Detailed spectroscopic and analytical techniques have been used to characterize a variety of metal complexes. For example, several palladium(II) and platinum(II) complexes with 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands have been synthesized and fully characterized using IR spectroscopy, 1D and 2D NMR, and elemental analysis. rsc.orgle.ac.uk The precise coordination mode and geometry of these complexes were confirmed by X-ray structural analysis. rsc.orgle.ac.uk Furthermore, Ru(III) complexes have also been synthesized and characterized. researchgate.net

A significant advancement in this area is the synthesis of the first zinc(II)-coordination polymers incorporating a ditopic imidazo[1,5-a]pyridine derivative. mdpi.comresearchgate.net In these structures, the imidazo[1,5-a]pyridine ligand can act either as an ancillary ligand capping a 1D coordination polymer or as a linker contributing to the formation of a 2D network. mdpi.comresearchgate.net These studies demonstrate the structural capability of this heterocyclic scaffold to form extended supramolecular assemblies, notably through π-π stacking interactions, opening new avenues for this class of ligands in materials chemistry. mdpi.comresearchgate.net

Metal Center Ligand Type Resulting Structure Characterization Methods Reference
Pd(II), Pt(II)N,N-bidentate 1-(2-pyridyl)imidazo[1,5-a]pyridinesSquare-planar complexesIR, NMR, Elemental Analysis, X-ray crystallography rsc.orgle.ac.uk
Ni(II)C,N-bidentate Pyridine-chelated NHCDichloride complexesNot specified in detail mdpi.com
Rh(I)Chiral bidentate NHC-oxazolineChiral complexesNot specified in detail acs.org
Zn(II)Ditopic imidazo[1,5-a]pyridine1D and 2D Coordination PolymersX-ray crystallography, DFT calculations mdpi.comresearchgate.net
Ru(III)Imidazo[1,5-a]pyridine derivatives[Ru(L)2Cl2]PF6 type complexesElemental analysis, Conductance, Electronic & Mass spectroscopy researchgate.net

Development of Fluorescent Probes and Chemical Sensors

The inherent photophysical properties of the imidazo[1,5-a]pyridine scaffold, such as high quantum yields, significant Stokes shifts, and good photostability, make it an excellent platform for developing fluorescent probes and chemical sensors. rsc.orgnih.govmdpi.commdpi.com This class of compounds has been investigated for detecting various analytes, including metal ions and reactive sulfur species. beilstein-journals.orgmdpi.comnih.gov Their compact shape and tunable emissive properties are particularly advantageous for applications in chemical biology and materials science. nih.govmdpi.comnih.gov

The design of sensors based on imidazo[1,5-a]pyridine often involves strategic functionalization to induce a specific fluorescence response upon interaction with a target analyte. Several design strategies have been successfully implemented:

Intramolecular Charge Transfer (ICT): Donor-π-acceptor (D–π–A) type fluorophores have been created by conjugating the electron-donating imidazo[1,5-a]pyridine core with an electron-accepting moiety like benzimidazole. rsc.orgrsc.org These molecules exhibit strong ICT characteristics and positive solvatochromism, making them sensitive to their environment. mdpi.comrsc.orgrsc.org This principle has been used to develop fluorescent pH sensors that show distinct on-off-on fluorescence in response to acid and base. rsc.orgrsc.org

Förster Resonance Energy Transfer (FRET): A FRET-based sensing platform was developed for detecting sulfur dioxide (SO2). mdpi.com In this design, an imidazo[1,5-a]pyridine donor was linked to a benzopyrylium acceptor. mdpi.com The presence of SO2 disrupts the FRET process by reacting with the acceptor, leading to a ratiometric change in fluorescence with an ultra-large Stokes shift. mdpi.com

Analyte-Specific Reaction: Probes have been designed where a reaction with the analyte unmasks or alters the fluorophore. A sensor for sulfite (B76179) (a reactive sulfur species) was developed based on an imidazo[1,5-a]pyridine fluorophore that showed a rapid and highly selective response. nih.gov Similarly, probes for metal ions like Fe³⁺ and Hg²⁺ have been synthesized. rsc.org

Sensing Platform Design Principle Target Analyte Key Features Reference
IPB-RL-1FRETSO₂NIR emission, Ultra-large Stokes shift (460 nm), Ratiometric response mdpi.com
BPy-1, BPy-2, BPy-FLICT (D-π-A)pH (Acids/Bases)On-off-on fluorescence, Large Stokes shift (~7000 cm⁻¹) rsc.orgrsc.org
IPD-SFTReaction-basedSulfite (SO₃²⁻)Rapid response (<1 min), High selectivity, Low detection limit (50 nM) nih.gov
Fused Imidazopyridine 5ChelationFe³⁺ / Hg²⁺'Turn-on' for Fe³⁺, 'Turn-off' for Hg²⁺, Low detection limit (ppb scale) rsc.org

The favorable photophysical properties and compact structure of imidazo[1,5-a]pyridine derivatives make them promising candidates for biological imaging. nih.govnih.gov To the best of current knowledge, this is a relatively new but rapidly developing application for this scaffold. nih.gov

Researchers have synthesized a series of imidazo[1,5-a]pyridine-based fluorophores and investigated their interaction with liposomes, which serve as artificial models for cell membranes. nih.govmdpi.comnih.govresearchgate.net These studies confirmed the successful intercalation of the probes into the lipid bilayer, demonstrating their potential as fluorescent membrane probes to study membrane dynamics, hydration, and fluidity. nih.govmdpi.comnih.gov

Furthermore, functionalized imidazo[1,5-a]pyridine probes have been successfully used for imaging specific analytes within living systems:

An imidazo[1,5-a]pyridine-based probe was used to detect Fe³⁺ and Hg²⁺ through fluorescence signaling in HeLa cells. rsc.org

A mitochondria-targeted NIR probe based on a FRET mechanism was used for imaging SO₂ in living SKOV-3 cells, zebrafish, and living mice, highlighting its potential for in vivo applications. mdpi.com

These results underscore the promise of the imidazo[1,5-a]pyridine scaffold for creating advanced tools for chemical biology and bioimaging. nih.govmdpi.commdpi.com

Construction of Förster Resonance Energy Transfer (FRET) Platforms

The unique photophysical properties of imidazo[1,5-a]pyridine derivatives make them excellent candidates for the construction of Förster Resonance Energy Transfer (FRET) platforms. Their strong fluorescence and tunable electronic characteristics allow them to serve effectively as energy donors in FRET pairs, which are used for sensitive detection and imaging applications.

A notable example is the development of a ratiometric fluorescent probe for the detection of sulfite and bisulfite ions. rsc.org In this system, an imidazo[1,5-a]pyridine moiety functions as the FRET donor, paired with a tricyanofuran (TCF) group as the FRET acceptor. rsc.org The probe, designated AT, was designed based on a Michael addition reaction mechanism. rsc.org In the presence of the target ions, the FRET process is disrupted, leading to a measurable change in the fluorescence emission ratio. rsc.org This platform demonstrates remarkable efficiency and sensitivity, highlighting the utility of the imidazo[1,5-a]pyridine scaffold in creating advanced chemical sensors. rsc.org

Key performance metrics of this FRET platform are detailed below:

ParameterValueReference
FRET DonorImidazo[1,5-a]pyridine rsc.org
FRET AcceptorTricyanofuran (TCF) rsc.org
Energy Transfer Efficiency95% rsc.org
Pseudo-Stokes Shift259 nm rsc.org
Limit of Detection (LOD)55 nM rsc.org

The high energy transfer efficiency indicates a well-organized spatial arrangement and spectral overlap between the donor and acceptor. rsc.org Furthermore, the large pseudo-Stokes shift is advantageous as it minimizes signal cross-talk and enhances detection sensitivity. rsc.org The probe's ability to function in mixed buffer solutions and detect sulfite/bisulfite in real-world samples, such as environmental water and sugar, underscores its practical applicability. rsc.org

Applications in Optoelectronics and Advanced Smart Materials

The versatile imidazo[1,5-a]pyridine scaffold has garnered significant attention for its potential in optoelectronics and the development of advanced smart materials. tum.deresearchgate.net Its inherent properties, including high fluorescence quantum yields, significant Stokes shifts, and excellent thermal and photochemical stability, make it a valuable component in various electronic devices. tum.denih.govnih.gov Researchers have successfully incorporated these derivatives into devices like organic light-emitting diodes (OLEDs) and are exploring their use in other areas of organic electronics. nih.govresearchgate.net

Integration into Organic Light-Emitting Diodes (OLEDs)

Imidazo[1,5-a]pyridine derivatives have been successfully integrated as emitter molecules in OLEDs. researchgate.net Their tunable emission colors, ranging from blue to greenish-yellow, allow for the fabrication of devices with specific light-emitting characteristics. nih.govresearchgate.net

One study focused on an imidazo[1,5-a]pyridine fluorophore decorated with an anthracene (B1667546) unit, which was used as an emitter in a solution-processed OLED. nih.gov This device exhibited good performance, emitting a greenish-yellow light. nih.gov The introduction of electron-rich and electron-poor groups on the imidazole (B134444) ring is a strategy being explored to optimize blue emitters for OLED applications. researchgate.net

In another approach, 1,3-diphenylimidazo[1,5-a]pyridine was used as a donor in a donor-π-acceptor (D–π–A) push-pull fluorophore architecture. uni.luorganic-chemistry.org These materials showed strong greenish-yellow emission and were employed as downconverter materials in hybrid white LEDs, achieving excellent luminous efficiency and a high color rendering index (CRI). uni.luorganic-chemistry.org Furthermore, cationic heteroleptic iridium(III) complexes based on imidazo[1,5-a]pyridine scaffolds have been prepared, with some showing thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs. researchgate.net

The performance data for a representative OLED device utilizing an imidazo[1,5-a]pyridine-anthracene based emitter is summarized in the following table.

Performance MetricValueReference
Emitter TypeImidazo[1,5-a]pyridine-anthracene nih.gov
Luminous Efficiency4.4 cd/A nih.gov
Power Efficiency2.2 lm/W nih.gov
External Quantum Efficiency (EQE)3.2% nih.gov
Emission ColorGreenish-Yellow nih.gov
CIE Coordinates(0.34, 0.45) nih.gov
Turn-on Voltage7 V nih.gov

These findings demonstrate the viability of imidazo[1,5-a]pyridine derivatives as a key component in the development of efficient and color-tunable OLEDs for lighting and display technologies. nih.gov

Exploration in Organic Thin-Layer Field Effect Transistors (FETs)

The exploration of imidazo[1,5-a]pyridine derivatives extends to their potential use in organic thin-layer field-effect transistors (FETs). researchgate.net FETs are fundamental components of modern electronics, and organic versions (OFETs) offer advantages such as flexibility, low cost, and large-area fabrication. The performance of an OFET is highly dependent on the charge-transport characteristics of the organic semiconductor used as the active layer. The unique electronic properties of imidazo[1,5-a]pyridines, which can be tuned through synthetic modification, make them an interesting class of materials for this application. researchgate.net Research in this area is focused on synthesizing new derivatives and evaluating their performance as the active channel material in a transistor architecture.

Potential as Organic Semiconductors

The core structure of imidazo[1,5-a]pyridine provides a foundation for designing effective organic semiconductors. tum.de These materials are defined by their ability to transport charge carriers (electrons and holes) through a π-conjugated system. The imidazo[1,5-a]pyridine ring system can be tailored to exhibit specific electronic properties, such as acting as an electron donor or acceptor, which is crucial for semiconductor applications. rsc.org

Theoretical and experimental studies have provided insight into the semiconductor properties of these derivatives. For instance, an imidazo[1,5-a]pyridine-anthracene molecule was found to have a HOMO-LUMO energy gap of approximately 3.0 eV, a suitable value for a semiconductor. nih.gov In this molecule, the HOMO level is primarily located on the electron-donating imidazole and pyridine moieties, while the LUMO is on the electron-accepting anthracene ring, facilitating intramolecular charge transfer (ICT). nih.gov

The bipolar nature of the imidazole ring, containing both electron-rich and electron-deficient nitrogen atoms, allows for the creation of luminophores with excellent charge-transport characteristics. organic-chemistry.orgrsc.org This inherent bipolarity is advantageous for developing materials that can transport both electrons and holes, a desirable property for many organic electronic devices. The planarity of the molecular structure in some derivatives further aids in efficient charge transport. rsc.org The ability to function as strong π-accepting ligands or as robust electron-donors in D-π-A systems confirms the versatility of the imidazo[1,5-a]pyridine scaffold in the field of organic semiconductors. rsc.orgrsc.org

Future Research Directions and Unexplored Avenues in Imidazo 1,5 a Pyridine 3 Ethanamine Research

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of the imidazo[1,5-a]pyridine (B1214698) core has been the subject of intense research, with a significant trend towards developing environmentally benign and efficient methods. rsc.org These green methodologies are crucial for the sustainable production of derivatives like Imidazo[1,5-A]pyridine-3-ethanamine. Innovations focus on minimizing hazardous waste, reducing energy consumption, and using safer reagents and solvents.

Key sustainable approaches applicable to the synthesis of the imidazo[1,5-a]pyridine scaffold include:

Catalyst-Free and Metal-Free Reactions: Researchers have developed methods that proceed without transition-metal catalysts, which are often costly and toxic. organic-chemistry.orgresearchgate.net A notable example is the metal-free sequential dual oxidative amination of C(sp³)–H bonds, which operates under ambient conditions. organic-chemistry.org

Use of Greener Solvents and Oxidants: An iron-catalyzed C-H amination reaction has been successfully conducted in anisole, a recognized green solvent, using only water as a byproduct. organic-chemistry.org Similarly, other methods employ molecular oxygen as the sole, clean oxidant, enhancing the environmental profile of the synthesis. organic-chemistry.org

Energy-Efficient Techniques: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reactions, often leading to higher yields and purity while reducing energy consumption. researchgate.netresearchgate.netorganic-chemistry.org An ultrasound-assisted method for C-H functionalization of ketones to form imidazo[1,2-a]pyridines has been demonstrated in water, a completely green solvent. organic-chemistry.org

Atom-Economical Reactions: Multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, offer high atom economy by combining multiple starting materials in a single step to construct the complex heterocyclic scaffold. mdpi.com

Table 1: Green Synthetic Methodologies for Imidazopyridine Scaffolds
MethodologyKey FeaturesCatalyst/ReagentsSolventReference
Iron-Catalyzed C-H AminationWater is the only byproductIron catalystAnisole (green solvent) organic-chemistry.org
Copper(I) CatalysisUses O₂ as the sole oxidantCopper(I)Not specified organic-chemistry.org
Transition-Metal-Free C–H AminationAvoids toxic heavy metalsMolecular iodine, NaOAcNot specified rsc.org
Flavin–Iodine-Coupled CatalysisAtom-economical, uses O₂ as oxidantFlavin-iodineNot specified researchgate.net
Ultrasound-Assisted SynthesisEnergy efficient, mild conditionsKI/tert-butyl hydroperoxideWater researchgate.netorganic-chemistry.org
Microwave-Assisted SynthesisRapid, efficientCu(II)–ascorbateAqueous Micellar Media researchgate.netacs.org

Exploration of Novel Functionalization Strategies and Diversification

The functionalization of the imidazo[1,5-a]pyridine ring is key to tuning its chemical and biological properties. The discovery of novel strategies to introduce diverse substituents, including the 3-ethanamine group, is a major avenue of research. These methods allow for the creation of libraries of compounds for screening and optimization. rsc.org

Recent advances in functionalization include:

Direct C-H Functionalization: This strategy avoids the need for pre-functionalized starting materials, making it a more atom-economical approach. A metal-free method has been developed to use formaldehyde (B43269) to insert a methylene (B1212753) group, bridging two imidazo[1,5-a]pyridine molecules via C(sp²)–H functionalization. nih.gov

Transannulation Reactions: Denitrogenative transannulation of pyridotriazoles with nitriles provides an alternative route to the imidazo[1,5-a]pyridine core, allowing for different substitution patterns. organic-chemistry.org

Decarboxylative Cyclization: The reaction of α-amino acids with 2-benzoylpyridines, co-catalyzed by copper and iodine, yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org

Introduction of Specific Moieties: Methods have been developed for the specific introduction of valuable functional groups like trifluoromethyl (TFAA) and thio groups, which can significantly alter the compound's electronic and biological properties. organic-chemistry.orgresearchgate.net

Tandem Reactions for Complex Molecules: Combining reactions in a single pot, such as the Groebke–Blackburn–Bienaymé and Ugi tandem, allows for the synthesis of complex peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) scaffold, a strategy that could be adapted for imidazo[1,5-a]pyridines. beilstein-journals.org

Table 2: Novel Functionalization Strategies for the Imidazopyridine Scaffold
StrategyDescriptionReagents/CatalystPosition FunctionalizedReference
C(sp²)–H FunctionalizationMetal-free insertion of a methylene bridge between two heterocycles.FormaldehydeC1 nih.gov
Decarboxylative CyclizationForms 1,3-disubstituted products from α-amino acids.Copper/IodineC1, C3 organic-chemistry.org
TrifluoromethylationAdds a CF₃ group to the heterocyclic ring.TFAANot specified organic-chemistry.org
Thio-functionalizationOne-pot, three-step synthesis to add a thio group.Flavin-iodine, thiolsC3 organic-chemistry.org
Peptidomimetic SynthesisTandem reactions to build complex hybrid molecules.GBB-3CR & Ugi reaction componentsC3 (acid linkage) beilstein-journals.org

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry has become an indispensable tool in the study of heterocyclic compounds. For this compound, these methods can predict its properties, guide synthetic efforts, and elucidate its interactions with biological targets, thereby accelerating the discovery process.

Density Functional Theory (DFT): DFT calculations are widely used to understand the electronic structure of imidazo[1,5-a]pyridine derivatives. These calculations can predict key parameters such as Frontier Molecular Orbital (FMO) energies and Molecular Electrostatic Potential (MEP), which are crucial for assessing reactivity and intermolecular interactions. nih.gov DFT has also been used to analyze the π-stacked assemblies in coordination polymers, providing insight into their supramolecular structures. mdpi.com

Molecular Docking: This technique is vital for predicting how a molecule like this compound might bind to a biological target. Studies on related compounds have successfully used docking to predict binding interactions with targets such as tubulin, DNA, and various kinases. researchgate.netnih.govnih.gov These simulations can identify key amino acid residues involved in binding and guide the design of more potent and selective inhibitors.

ADMET and Drug-Likeness Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This early-stage assessment helps to identify candidates with promising drug-like characteristics and flag potential liabilities before committing to costly synthesis and biological testing.

Table 3: Computational Modeling Applications in Imidazopyridine Research
Computational MethodApplicationKey InsightsReference
DFTAnalysis of π-stacking interactionsElucidated the nature of supramolecular assemblies in coordination polymers. mdpi.com
Molecular DockingPrediction of binding modeIdentified binding interactions with the colchicine (B1669291) site of tubulin for hybrid compounds. nih.gov
Molecular DockingInvestigation of DNA bindingConfirmed an intercalative mode of binding for Ru(III) complexes. researchgate.net
DFT, MEP, FMOElectronic property predictionDetermined electronic characteristics to guide the design of Schiff base derivatives. nih.gov
Molecular DockingTarget inhibition predictionInvestigated binding to c-Met and VEGFR2 kinases to design dual inhibitors. nih.gov

Investigation of Supramolecular Self-Assembly and Tunable Material Properties

The rigid, planar structure of the imidazo[1,5-a]pyridine core makes it an excellent candidate for creating advanced materials with tunable properties. The ability of these molecules to self-assemble into ordered structures through non-covalent interactions is central to this potential.

Photophysical Properties: Imidazo[1,5-a]pyridine derivatives are known for their unique photophysical properties, including strong fluorescence emission, large Stokes shifts, and good stability. researchgate.netrsc.org These characteristics make them attractive for applications in optoelectronic devices, such as OLEDs, and as fluorescent probes for bioimaging. rsc.orgmdpi.com The optical properties can be finely tuned by introducing different substituents onto the heterocyclic scaffold. mdpi.com

Supramolecular Assembly: The aromatic nature of the imidazo[1,5-a]pyridine ring promotes π-π stacking interactions, which are a driving force for self-assembly in the solid state. mdpi.com This has been demonstrated in the formation of Zn(II) coordination polymers, where the imidazo[1,5-a]pyridine ligand plays a key role in establishing the final supramolecular structure. mdpi.com

Chemical Sensing: The fluorescence of imidazo[1,5-a]pyridine derivatives can be sensitive to their local environment, a property that has been exploited to develop chemical sensors. mdpi.com The ethanamine side chain of this compound could serve as a recognition site, potentially allowing for the selective detection of specific analytes.

Table 4: Material Properties and Applications of Imidazo[1,5-a]pyridine Derivatives
PropertyApplicationStructural BasisKey FindingsReference
LuminescenceOptoelectronics, BioimagingAromatic heterocyclic coreCompounds show intense emission, optical tunability, and large Stokes shifts. researchgate.netrsc.org
Supramolecular AssemblyCoordination Polymersπ-π stacking interactionsDemonstrated ability to form 1D and 2D coordination polymers with Zn(II). mdpi.com
SolvatochromismMembrane ProbesDipolar characterPhotophysical features are sensitive to solvent polarity, making them suitable as membrane probes. mdpi.com
Ligand CapabilityMetal ComplexesN-heterocyclic structureForms coordination complexes with various transition metals for use in catalysis and materials. nih.gov

Discovery of New Biological Targets and Interaction Mechanisms

The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. beilstein-journals.org A key future direction for this compound is the identification of its specific biological targets and the elucidation of its interaction mechanisms.

Research on analogous compounds has revealed several promising targets:

Enzyme Inhibition:

Kinases: Derivatives of the related imidazo[1,2-a]pyridine scaffold have been designed as potent dual inhibitors of c-Met and VEGFR2, two kinases crucial in cancer progression. nih.gov

Tubulin: Imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov These compounds also inhibit the PI3K/Akt signaling pathway. nih.gov

Proteases: Certain derivatives have been prepared as inhibitors of cysteine proteases. rsc.org

Other Enzymes: 3-Amino-imidazo[1,2-a]pyridines were identified as the first drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase, a key enzyme for the bacterium's survival. researchgate.netnih.gov

DNA Interaction: Ruthenium(III) complexes incorporating imidazo[1,5-a]pyridine ligands have been shown to bind to DNA via an intercalative mode, where the planar heterocyclic structure inserts between the base pairs of the DNA double helix. researchgate.net

Antimicrobial Targets: The imidazo[1,2-a]pyridine amide class of compounds, which includes the clinical trial candidate Telacebec (Q203), targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis, disrupting the pathogen's energy metabolism. nih.gov

The ethanamine group on this compound provides a basic nitrogen center that could be crucial for forming salt bridges or hydrogen bonds with amino acid residues in a target protein's active site, potentially leading to novel and selective biological activities.

Table 5: Biological Targets and Mechanisms of Imidazopyridine Scaffolds
Derivative/ScaffoldBiological TargetMechanism of ActionTherapeutic AreaReference
Imidazo[1,5-a]pyridine-benzimidazole hybridsTubulin; PI3K/Akt PathwayInhibition of microtubule assembly; Inhibition of signaling pathwayCancer nih.gov
Imidazo[1,5-a]pyridine Ru(III) complexesDNAIntercalation between DNA base pairsCancer researchgate.net
1-(2-pyridyl)imidazo[1,5-a]pyridineCysteine ProteasesEnzyme inhibitionNot specified rsc.org
Imidazo[1,2-a]pyridine derivativec-Met and VEGFR2 kinasesDual enzyme inhibitionCancer nih.gov
3-Amino-imidazo[1,2-a]pyridinesM. tuberculosis glutamine synthetaseEnzyme inhibitionTuberculosis nih.gov
Imidazo[1,2-a]pyridine amides (IPAs)Cytochrome bcc (QcrB subunit)Inhibition of cellular respirationTuberculosis nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Imidazo[1,5-A]pyridine-3-ethanamine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of aminopyridine derivatives with carbonyl compounds. For example, ninhydrin reactions with imidazo[1,5-a]pyridines yield structurally complex derivatives, confirmed via HRMS, NMR, and single-crystal X-ray crystallography . Optimization of reaction conditions (solvent, temperature, catalyst) is critical for yield improvement. Orthogonal analytical techniques (e.g., HPLC purity checks) ensure intermediate integrity .

Q. How is the structural identity of this compound validated in novel derivatives?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods. For instance, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve substituent positions, while X-ray crystallography provides unambiguous 3D conformation. Computational tools (e.g., DFT calculations) may supplement experimental data to resolve ambiguities in tautomeric forms .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound class?

  • Methodological Answer : Standard assays include enzyme inhibition (e.g., kinase assays) or cell viability tests (e.g., SRB method for antitumor activity). Dose-response curves (IC50_{50}/EC50_{50}) and positive controls (e.g., adriamycin for cytotoxicity) ensure reliability. Statistical validation (ANOVA with post-hoc tests like Fisher’s LSD) minimizes false positives .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Multi-factor experiments (e.g., temperature, catalyst loading, solvent polarity) are structured using factorial or Taguchi designs. Response surface methodology (RSM) identifies interactions between variables, while ANOVA quantifies factor significance. For example, optimizing imidazo[1,2-a]pyridine synthesis might involve reflux time and base concentration as critical factors .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (cell line differences, protocol drift). Cross-validation using standardized protocols (e.g., NIH/ATCC cell lines) and meta-analysis of published data are essential. Comparative studies under controlled conditions (e.g., fixed IC50_{50} determination methods) isolate compound-specific effects .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this scaffold?

  • Methodological Answer : Systematic variation of substituents (e.g., electron-withdrawing groups at C-3) is paired with biological testing. Multivariate analysis (e.g., PCA or QSAR modeling) correlates structural features (logP, steric parameters) with activity. Rigorous statistical thresholds (e.g., p<0.01) and cross-validation (leave-one-out) prevent overfitting .

Q. What methodologies ensure reproducibility in scaled-up synthesis for preclinical studies?

  • Methodological Answer : Process analytical technology (PAT) monitors critical quality attributes (e.g., purity, particle size) during scale-up. Membrane separation or continuous-flow reactors enhance consistency. Reaction fundamentals (kinetics, mass transfer) must be re-evaluated at larger scales, and DOE-guided adjustments address deviations .

Data Analysis & Validation

Q. How to address outliers in biological assay data for Imidazo[1,5-A]pyridine derivatives?

  • Methodological Answer : Outliers are assessed via Grubbs’ test or Dixon’s Q-test. Replicates under identical conditions confirm if anomalies persist. If biological variability is inherent (e.g., cell line heterogeneity), mixed-effects models account for random variables .

Q. What computational tools predict metabolic stability of this compound class?

  • Methodological Answer : In silico tools like ADMET Predictor or MetaSite model cytochrome P450 metabolism. Experimental validation via microsomal stability assays (e.g., human liver microsomes) cross-checks predictions. Fragmentation patterns from LC-MS/MS identify major metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.